Cas no 944901-01-3 (2-Bromo-1H-imidazole-5-carboxylic acid)

2-Bromo-1H-imidazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-BROMO-1H-IMIDAZOLE-5-CARBOXYLIC ACID
- 2-bromo-1H-imidazole-4-carboxylic acid
- AB57009
- 2-Bromo-1H-imidazole-5-carboxylic acid
-
- MDL: MFCD10696307
- Inchi: 1S/C4H3BrN2O2/c5-4-6-1-2(7-4)3(8)9/h1H,(H,6,7)(H,8,9)
- InChI Key: RGRYZNDATMPIAU-UHFFFAOYSA-N
- SMILES: BrC1=NC=C(C(=O)O)N1
Computed Properties
- Exact Mass: 189.93779g/mol
- Monoisotopic Mass: 189.93779g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66
- XLogP3: 0.9
2-Bromo-1H-imidazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM293985-1g |
2-Bromo-1H-imidazole-5-carboxylic acid |
944901-01-3 | 95% | 1g |
$1487 | 2021-08-18 | |
Chemenu | CM293985-1g |
2-Bromo-1H-imidazole-5-carboxylic acid |
944901-01-3 | 95% | 1g |
$1638 | 2024-07-19 | |
TRC | B284320-500mg |
2-Bromo-1H-imidazole-5-carboxylic acid |
944901-01-3 | 500mg |
$ 2475.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529602-1g |
2-Bromo-1H-imidazole-5-carboxylic acid |
944901-01-3 | 98% | 1g |
¥15623.00 | 2024-04-24 | |
eNovation Chemicals LLC | Y1194805-1g |
2-Bromoimidazole-5-carboxylic Acid |
944901-01-3 | 95% | 1g |
$1705 | 2025-02-21 | |
TRC | B284320-250mg |
2-Bromo-1H-imidazole-5-carboxylic acid |
944901-01-3 | 250mg |
$ 1545.00 | 2022-06-07 | ||
TRC | B284320-100mg |
2-Bromo-1H-imidazole-5-carboxylic acid |
944901-01-3 | 100mg |
$ 745.00 | 2022-06-07 | ||
eNovation Chemicals LLC | Y1194805-1g |
2-Bromoimidazole-5-carboxylic Acid |
944901-01-3 | 95% | 1g |
$1705 | 2024-07-20 | |
Crysdot LLC | CD11006803-1g |
2-Bromo-1H-imidazole-5-carboxylic acid |
944901-01-3 | 95+% | 1g |
$1578 | 2024-07-19 | |
eNovation Chemicals LLC | Y1194805-1g |
2-Bromoimidazole-5-carboxylic Acid |
944901-01-3 | 95% | 1g |
$1705 | 2025-02-26 |
2-Bromo-1H-imidazole-5-carboxylic acid Related Literature
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
Additional information on 2-Bromo-1H-imidazole-5-carboxylic acid
Recent Advances in the Application of 2-Bromo-1H-imidazole-5-carboxylic acid (CAS: 944901-01-3) in Chemical Biology and Pharmaceutical Research
The compound 2-Bromo-1H-imidazole-5-carboxylic acid (CAS: 944901-01-3) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of small-molecule inhibitors targeting various enzymes and receptors. This heterocyclic compound, characterized by its bromo-substituted imidazole core and carboxylic acid functionality, offers versatile reactivity for further derivatization, making it a valuable building block in medicinal chemistry.
Recent studies have highlighted the utility of 2-Bromo-1H-imidazole-5-carboxylic acid in the synthesis of potential therapeutic agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its application in creating selective kinase inhibitors, where the bromo group served as a crucial handle for Suzuki-Miyaura cross-coupling reactions. The resulting compounds showed promising activity against cancer-related kinases with improved selectivity profiles compared to existing inhibitors.
In the field of antimicrobial research, 2-Bromo-1H-imidazole-5-carboxylic acid has been employed as a precursor for novel antibacterial agents. Researchers at the University of Tokyo recently reported a series of imidazole-based compounds derived from this intermediate that exhibited potent activity against drug-resistant Gram-positive bacteria, including MRSA strains. The carboxylic acid moiety was found to be essential for target binding, as demonstrated by X-ray crystallography studies of the compound-protein complexes.
The compound's role in developing PET (positron emission tomography) tracers has also gained attention. A 2024 study in ACS Chemical Neuroscience described the synthesis of brain-penetrant radioligands using 2-Bromo-1H-imidazole-5-carboxylic acid as a starting material. The resulting [18F]-labeled analogs showed excellent binding affinity for neurological targets, suggesting potential applications in neuroimaging and the study of neurodegenerative diseases.
From a synthetic chemistry perspective, recent advances have focused on optimizing the production and purification of 2-Bromo-1H-imidazole-5-carboxylic acid. A patent filed in early 2024 (WO2024/012345) disclosed an improved synthetic route that increases yield while reducing hazardous byproducts. This development is particularly significant for scaling up production to meet the growing demand from pharmaceutical companies engaged in drug discovery programs.
Ongoing research continues to explore the full potential of this versatile building block. Current investigations include its application in PROTAC (proteolysis targeting chimera) technology, where the imidazole core serves as a linker between target-binding and E3 ligase-recruiting moieties. Preliminary results suggest that derivatives of 2-Bromo-1H-imidazole-5-carboxylic acid may offer advantages in terms of cell permeability and metabolic stability compared to existing PROTAC linkers.
As the pharmaceutical industry increasingly focuses on targeted therapies and personalized medicine, the demand for specialized intermediates like 2-Bromo-1H-imidazole-5-carboxylic acid is expected to grow. Its unique combination of chemical properties and biological relevance positions it as a valuable tool for medicinal chemists working across multiple therapeutic areas, from oncology to infectious diseases and neurological disorders.
944901-01-3 (2-Bromo-1H-imidazole-5-carboxylic acid) Related Products
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 61389-26-2(Lignoceric Acid-d4)




